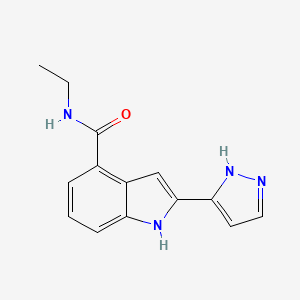

n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide

Description

Properties

CAS No. |

827317-54-4 |

|---|---|

Molecular Formula |

C14H14N4O |

Molecular Weight |

254.29 g/mol |

IUPAC Name |

N-ethyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |

InChI |

InChI=1S/C14H14N4O/c1-2-15-14(19)9-4-3-5-11-10(9)8-13(17-11)12-6-7-16-18-12/h3-8,17H,2H2,1H3,(H,15,19)(H,16,18) |

InChI Key |

CNRUXMNSOKUFPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

A common approach involves cyclocondensation reactions to form the pyrazole ring directly on the indole scaffold. For example:

-

Starting Material : Ethyl indole-4-carboxylate is functionalized at the 2-position with a β-ketoester group via Friedel-Crafts acylation.

-

Cyclization : The β-ketoester reacts with hydrazine hydrate under reflux in ethanol, forming the pyrazole ring. This method mirrors protocols used in synthesizing 3-(1H-indol-3-yl)-5-arylpyrazoles.

Representative Reaction :

Key Data :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables direct attachment of pre-formed pyrazole rings to the indole core:

-

Substrate Preparation : 2-Bromoindole-4-carboxylic acid is synthesized via directed bromination using N-bromosuccinimide (NBS) under acidic conditions.

-

Coupling : The brominated indole reacts with pyrazole-3-boronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 12 hours

-

Yield: 70–85%

Carboxamide Functionalization

Acyl Chloride Intermediate

The carboxylic acid at the 4-position is activated as an acyl chloride for amide bond formation:

-

Activation : 2-(1H-Pyrazol-3-yl)-1H-indole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux.

-

Amidation : The resultant acyl chloride reacts with ethylamine in dichloromethane (DCM) with triethylamine as a base.

Reaction Scheme :

Parameters :

Direct Coupling Using Carbodiimides

Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):

-

Activation : The carboxylic acid is mixed with EDCI and hydroxybenzotriazole (HOBt) in DMF.

-

Amine Addition : Ethylamine is introduced, and the reaction proceeds at room temperature.

-

EDCI: 1.5 equivalents

-

HOBt: 1.5 equivalents

-

Solvent: DMF

-

Yield: 80–88%

Comparative Analysis of Methods

Structural Characterization and Validation

Synthesized compounds are validated via spectral analysis:

-

¹H NMR : Peaks at δ 7.8–8.2 ppm confirm pyrazole protons, while δ 1.2–1.4 ppm (triplet) corresponds to the ethyl group.

-

IR Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (N-H).

-

Mass Spectrometry : Molecular ion peaks align with calculated m/z values (e.g., m/z 281.12 for C₁₄H₁₄N₄O).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential lead in pharmaceutical development, particularly for creating new therapeutic agents targeting various diseases. Its structural characteristics suggest that it may interact with multiple biomolecular targets, leading to diverse biological activities.

Key Properties:

- Molecular Formula: C12H14N4O

- Molecular Weight: 230.27 g/mol

- Functional Groups: Indole, pyrazole, carboxamide

Anticancer Activity

Research indicates that compounds containing both indole and pyrazole moieties often exhibit anticancer properties. The unique structure of n-Ethyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide allows it to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Studies:

- A study demonstrated that derivatives of pyrazole-indole hybrids showed significant cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). For instance, compounds derived from similar structures exhibited IC50 values ranging from 6.1 to 7.9 µM against HepG2 liver carcinoma cells, outperforming standard treatments like doxorubicin (IC50 = 24.7 µM) .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 6.5 |

| 5a (pyrazole-indole hybrid) | HCT-116 | 6.1 |

| 7b (another hybrid) | HepG2 | 7.9 |

Enzymatic Inhibition

This compound also shows promise as an enzyme inhibitor. Its ability to modulate enzyme activity can be exploited in designing drugs that target specific pathways involved in disease processes.

Mechanism of Action:

The compound has been shown to inhibit key enzymes involved in cancer metabolism and proliferation, thereby slowing down tumor growth and enhancing the efficacy of existing therapies.

Mechanism of Action

The mechanism of action of n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Carboxamide Derivatives (e.g., Compound 41 in )

Compound 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () shares a carboxamide group but replaces the indole core with a pyrrole ring. Key differences include:

- Ring System : Pyrrole (5-membered, one nitrogen) vs. indole (fused benzene-pyrrole system). Indole’s extended conjugation may enhance binding to aromatic protein pockets.

- Synthetic Yield : Compound 41 was synthesized in 35% yield , suggesting possible challenges in derivatizing complex heterocycles.

Ethyl-Substituted Ammonium Salts (e.g., IL1 and IL2 in )

Ionic liquids like [N2(20201)(20201)(20201)][NTf2] (IL1) and [N2(20201)(20201)(20201)][FSI] (IL2) () feature quaternary ammonium centers with ethyl and methoxyethoxy chains. Comparisons include:

- N-Ethyl Functionality : In the target compound, the ethyl group is part of a secondary amide, whereas in IL1/IL2, it is part of a charged ammonium cation. This difference impacts solubility (ILs are highly ionic) and biological activity.

- Applications : ILs are used in electrochemistry , while indole-carboxamides are typically explored for bioactivity.

Phosphonothiolate Derivatives (e.g., )

The phosphonothiolate N-Ethyl-2-{[ethyl(isopropoxy)phosphoryl]thio}-N,N-dimethylethanaminium iodide () contains sulfur and phosphorus, unlike the target compound. Key contrasts:

- Reactivity: Phosphonothiolates exhibit nucleophilic reactivity due to sulfur and phosphorus, whereas the target compound’s indole-pyrazole system may engage in π-π stacking or hydrogen bonding.

- Toxicity Profile: Organophosphorus compounds often have distinct toxicity mechanisms compared to indole derivatives .

Structural and Functional Comparison Table

Research Implications and Limitations

Key gaps include:

- Pharmacokinetic data (e.g., solubility, bioavailability).

- Target-specific binding affinities. Further studies should synthesize the compound and benchmark it against pyrrole/indole derivatives in enzymatic assays or material science contexts.

Biological Activity

n-Ethyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide (CAS No. 827317-54-4) is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an indole moiety linked to a pyrazole ring. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C14H14N4O, with a molecular weight of 254.29 g/mol. Its structure integrates an ethyl group attached to the nitrogen of the pyrazole, linked to an indole ring through a carboxamide functional group. This configuration is significant for its biological interactions and pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Compounds containing indole and pyrazole moieties are often noted for their anticancer properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For example, related compounds have demonstrated IC50 values indicating moderate to high cytotoxicity against cancer cells such as A549 and MCF7 .

Anti-inflammatory Effects

The pyrazole structure is recognized for its anti-inflammatory capabilities. Compounds with similar frameworks have been reported to exert significant anti-inflammatory effects in various models, suggesting that this compound may possess similar properties .

Antimicrobial Properties

Indole and pyrazole derivatives are also noted for their antimicrobial activities. Research has indicated that these compounds can exhibit broad-spectrum activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins.

- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Antimicrobial Action : The compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes contributes to its antimicrobial efficacy.

Research Findings

A summary of key studies related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Cancer Treatment : A study evaluated the compound's efficacy against multiple cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis.

- Inflammatory Disorders : Another investigation highlighted its potential as an anti-inflammatory agent in models of acute inflammation, where it significantly reduced edema and inflammatory markers.

- Antimicrobial Applications : Research focused on its effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.

Q & A

Q. What are the common synthetic routes for n-Ethyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide?

- Methodological Answer: A widely used approach involves cyclocondensation reactions. For example, indole-carboxylic acid derivatives can be refluxed with pyrazole-containing amines in acetic acid with sodium acetate as a catalyst (3–5 hours, 100°C). This method ensures high yields by stabilizing intermediates through protonation . Alternative routes include alkylation under mild conditions (e.g., K₂CO₃ in DMF at room temperature) to introduce the ethyl group without side reactions . Table 1: Key Synthesis Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Cyclization | Acetic acid, reflux 3–5 h | |

| Alkylation | K₂CO₃, DMF, RT |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- X-ray crystallography resolves the 3D structure, including bond angles and intermolecular interactions (e.g., Hirshfeld surface analysis identifies hydrogen bonds and π-π stacking) .

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry; for example, indole NH protons resonate near δ 11.5 ppm, while pyrazole protons appear as distinct singlets .

- Mass spectrometry (ESI-MS) verifies molecular weight, with fragmentation patterns aiding purity assessment .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

- Methodological Answer:

- Pyrazole ring substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position increases metabolic stability, as seen in TNIK inhibitors for cancer .

- Indole core optimization : Methylation at the 3-position improves lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted analogs . Computational docking (e.g., AutoDock Vina) predicts binding affinity changes post-modification .

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer:

- Assay standardization : Differences in cell lines (e.g., HepG2 vs. HeLa) or incubation times can alter IC₅₀ values. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Purity verification : HPLC (≥98% purity) and elemental analysis ensure batch consistency. Contaminants like unreacted starting materials may skew results .

Q. What computational tools predict the compound’s mechanism of action?

- Methodological Answer:

- Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions over time, identifying key binding residues .

- QSAR models correlate substituent effects (e.g., Hammett σ values) with activity trends, guiding rational design .

Data Contradiction Analysis

Q. Why do solubility studies report varying results for this compound?

- Methodological Answer: Solubility depends on pH and solvent polarity. For instance:

- Aqueous solubility : Poor in neutral water (logP ~3.2) but improves in buffered solutions (pH 7.4) due to carboxamide ionization .

- DMSO vs. ethanol : Higher solubility in DMSO (≥50 mg/mL) is typical for aromatic heterocycles, but precipitation occurs upon dilution in aqueous buffers. Sonication and heating (40–50°C) mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.